molecular formula C13H14N2O2 B2452825 Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate CAS No. 697234-09-6

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Cat. No. B2452825
CAS RN: 697234-09-6
M. Wt: 230.267
InChI Key: HFUIEULYHLTUGB-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate” is an organic compound that belongs to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .


Synthesis Analysis

The synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido [1,2- a ]benzimidazoles has been reported . These compounds have been assessed for their in vitro antibacterial activity against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .

Scientific Research Applications

a. c-Met Inhibition: TMB-7 and its derivatives have been investigated as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. These compounds show promise in targeting c-Met-related pathways, which play a crucial role in cancer progression and metastasis .

b. GABA A Modulation: Certain TMB-7 analogs exhibit allosteric modulating activity on GABA A receptors. These receptors are essential for neurotransmission and play a role in anxiety, sedation, and other neurological processes .

Polymer Chemistry

TMB-7-containing heterocycles have found applications in polymer science. Researchers have incorporated these structures into polymers used in solar cells, enhancing their performance and stability .

Antimicrobial and Antifungal Properties

While specific studies on TMB-7’s antimicrobial activity are limited, related benzimidazole derivatives have demonstrated antibacterial action against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli. Additionally, they exhibit antifungal activity against Candida albicans and Aspergillus niger .

Solid-to-Liquid Phase Transition Coordination Polymers

TMB-7 serves as a key precursor for synthesizing substituted benzimidazo[1,2-a]quinolones, which can form reversible solid-to-liquid phase transition coordination polymer crystals .

Antiproliferative Activity

One specific TMB-7 derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, has demonstrated potent antiproliferative activity against MV4-11 cells .

Safety and Hazards

For safety and hazard information, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

The antibacterial activity of some of the condensed benzimidazole derivatives, including “Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate”, and the low toxicity of similar azaheterocycles suggest potential for further searches for novel antibiotics among compounds of this class . The development of resistance in bacteria to existing antibiotics necessitates the ongoing synthesis of novel biologically active compounds and studies of their antibacterial activity .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)9-5-6-11-10(8-9)14-12-4-2-3-7-15(11)12/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUIEULYHLTUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

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